2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
CAS No.: 892269-24-8
Cat. No.: VC4241207
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892269-24-8 |
|---|---|
| Molecular Formula | C23H23N3O4S |
| Molecular Weight | 437.51 |
| IUPAC Name | 2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C23H23N3O4S/c1-13-7-8-17(10-14(13)2)26-21(28)20-15(3)16(4)31-22(20)25(23(26)29)12-19(27)24-11-18-6-5-9-30-18/h5-10H,11-12H2,1-4H3,(H,24,27) |
| Standard InChI Key | UONMUFKYAKDSLX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CO4)SC(=C3C)C)C |
Introduction
Synthesis of Thieno[2,3-d]pyrimidines
The synthesis of thieno[2,3-d]pyrimidines typically involves the reaction of 2-aminothiophene derivatives with suitable reagents. For example, ethyl cyanoformate is commonly used for cyclization reactions to form these compounds . Additionally, ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate can serve as a versatile precursor for synthesizing novel thienopyrimidine derivatives .
Biological Activities of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines exhibit a range of biological activities, including:
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Anticancer Activity: Derivatives of thieno[2,3-d]pyrimidines have been designed to target VEGFR-2, showing potential as anticancer agents .
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Antimicrobial Activity: Compounds tethered with 1,2,3-triazole moieties have demonstrated moderate to excellent antimicrobial efficacy .
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Antimalarial Activity: Thieno[2,3-d]pyrimidine scaffolds have been explored as inhibitors of the cysteine protease falcipain-2, offering potential for anti-malarial drug development .
Research Findings and Data
While specific data on the compound "2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" is not available, general trends in thieno[2,3-d]pyrimidine research highlight their pharmacological potential. The following table summarizes some key findings related to thieno[2,3-d]pyrimidine derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
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